molecular formula C10H14N2O4 B12369143 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12369143
M. Wt: 226.23 g/mol
InChI Key: ONAKHYDTKMSIOT-ZHFSPANRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sanilvudine can be synthesized through various methods. One common route involves the protection of (S)-(+)-gamma-(hydroxymethyl)-gamma-butyrolactone with tert-butyldiphenylsilyl chloride to form an ether derivative. This is followed by conversion to a seleno derivative using lithium hexamethyldisilazide and trimethylchlorosilane in tetrahydrofuran, and subsequent reaction with phenylselenylbromide . Reduction with diisobutylaluminum hydride in toluene and acetylation yields an intermediate, which is then reacted with thymine and trimethylsilyltriflate in dichloroethane to afford the final product .

Industrial Production Methods: Industrial production of sanilvudine typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process includes protection and deprotection steps, selective reductions, and coupling reactions under controlled conditions to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Sanilvudine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can be performed using agents like diisobutylaluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nucleoside moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in pyridine.

    Reduction: Diisobutylaluminum hydride in toluene.

    Substitution: Trimethylsilyltriflate in dichloroethane.

Major Products: The major products formed from these reactions include various protected and deprotected intermediates, as well as the final active pharmaceutical ingredient, sanilvudine .

Scientific Research Applications

Sanilvudine has a wide range of applications in scientific research:

Mechanism of Action

Sanilvudine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites act as chain terminators of DNA synthesis, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1

InChI Key

ONAKHYDTKMSIOT-ZHFSPANRSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

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